N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks an electrophilic aromatic ring.
Attachment of the 2,2-dimethoxyethyl group: This can be done through alkylation reactions using reagents like dimethyl sulfate or similar alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methylpyrimido[4,5-d]pyrimidin-4-amine: Another pyrazolopyrimidine derivative with different substituents.
4-methoxyphenylacetic acid: A compound with a similar methoxyphenyl group but different core structure.
Uniqueness
N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5O3/c1-22-12-6-4-11(5-7-12)21-16-13(8-20-21)15(18-10-19-16)17-9-14(23-2)24-3/h4-8,10,14H,9H2,1-3H3,(H,17,18,19) |
InChI Key |
TYXRVIPALQYULW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(OC)OC |
Origin of Product |
United States |
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